2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane
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Overview
Description
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as a derivative of 15-Crown-5, is a macrocyclic polyether. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to solubilize salts in nonpolar solvents and their role as phase transfer catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the alkylation of 15-Crown-5 with a tetradecyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of crown ethers, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when complexed with certain metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like sodium chloride or potassium iodide in polar solvents.
Substitution: Requires nucleophiles such as alkoxides or amines under basic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with sodium ions results in a stable sodium-crown ether complex, while nucleophilic substitution can yield various alkylated derivatives .
Scientific Research Applications
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
15-Crown-5: The parent compound, known for its ability to complex with smaller cations like sodium and potassium.
18-Crown-6: Another crown ether with a larger ring size, suitable for complexing larger cations like potassium and cesium.
12-Crown-4: A smaller crown ether that complexes well with lithium ions.
Uniqueness
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its long alkyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where solubility in nonpolar solvents is required, and it can also influence the stability and selectivity of the complexes formed .
Properties
CAS No. |
92588-90-4 |
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Molecular Formula |
C24H48O5 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-28-20-19-26-16-15-25-17-18-27-21-22-29-24/h24H,2-23H2,1H3 |
InChI Key |
KFAWUUKWSXSYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
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